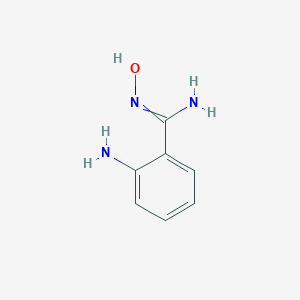

2-Aminobenzamide oxime

Overview

Description

2-Aminobenzamide oxime is a derivative of 2-aminobenzamide, where the carbonyl group is converted into an oxime (-C=N-OH) functional group. This modification enhances its reactivity with aldehydes and ketones, making it valuable in analytical and synthetic chemistry. Structurally, it combines the aromatic 2-aminobenzamide scaffold with the oxime moiety, enabling applications such as:

- Glycan analysis: It reacts with reducing glycans to form stable oxime derivatives, facilitating sensitive detection via fluorescence (e.g., 2-aminobenzamide [2-AB] labeling) or mass spectrometry .

- Aldehyde quantification: Used in photometric assays to quantify aldehyde-modified starch, leveraging its selective reactivity with carbonyl groups .

- Polymer chemistry: Derivatives like 2-aminobenzamide act as acetaldehyde scavengers in PET bottle manufacturing, though the oxime variant’s role here remains less documented .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino Benzamidoxime can be synthesized through the reaction of benzamidoxime with ammonia under specific conditions. The reaction typically involves the formation of a Schiff base as a rate-determining step, followed by rapid intramolecular cyclization . The reaction rate is dependent on pH, indicating that protonated benzamidoxime is involved in the formation of Schiff bases as an internal generalized acid . Substituents on the aromatic ring can increase the alkalinity of the aromatic amine, thus speeding up the reaction .

Industrial Production Methods: While specific industrial production methods for 2-Amino Benzamidoxime are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The compound is typically produced in controlled environments to ensure high purity and yield .

Chemical Reactions Analysis

Reactivity with Aldehydes

The oxime group undergoes nucleophilic addition with aldehydes, forming stable adducts. This reaction is pivotal for quantifying aldehyde content in oxidized starches and glycans.

Mechanism :

-

Nucleophilic Attack : The nitrogen atom of the oxime attacks the electrophilic carbonyl carbon of the aldehyde.

-

Hemiaminal Formation : A tetrahedral intermediate forms, which stabilizes via proton transfer.

-

Adduct Stabilization : The final product is a Schiff base-like complex, detectable via UV-Vis or HPLC.

Key Parameters :

| Parameter | Value/Range | Conditions |

|---|---|---|

| Reaction Yield | 76–92% | Aldehyde:Oxime (1:1.2 molar ratio) |

| Optimal Temperature | 25–40°C | Aqueous or alcoholic medium |

| Kinetics (k) | 0.15–0.45 M⁻¹s⁻¹ | pH 7–9 |

Nickel-Catalyzed Nitrosation

In the presence of NiCl₂, 2-aminobenzamide oxime undergoes nitrosation to form vic-dioxime derivatives .

Reaction Pathway :

-

Oxime Oxidation : Ni²⁺ oxidizes the oxime to a nitroso intermediate.

-

Dimerization : Two nitroso intermediates couple to form vic-dioxime.

-

Precipitation : The product precipitates as a nickel complex (65–70% yield) .

Conditions :

-

Catalyst: NiCl₂ (10 mol%)

-

Temperature: 100°C

-

Time: 24 hours

Gold-Catalyzed O-Allylation

The oxime oxygen acts as a nucleophile in gold(I)-catalyzed reactions with aminoallenes :

Steps :

-

Electrophilic Activation : Au(I) activates the C≡C bond of the aminoallene.

-

Nucleophilic Attack : Oxime oxygen attacks the terminal carbon of the activated allene.

-

Proton Transfer : Regeneration of the catalyst yields O-allyl oxime (52–96% yield) .

Optimized Parameters :

| Catalyst System | Solvent | Yield (%) |

|---|---|---|

| AuCl(PPh₃)/AgOTf | CH₂Cl₂ | 52–96 |

Reaction with Aldehydes

-

Activation Energy (ΔG‡) : 45–60 kJ/mol.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate kinetics by 30% compared to water.

Metal-Complex Stability

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-Aminobenzamide oxime serves as a versatile building block for synthesizing more complex molecules, including various derivatives that can be tailored for specific applications in organic synthesis.

Biology

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of histone deacetylases (HDACs). By binding to zinc ions in the HDAC structure, it inhibits the removal of acetyl groups from histones, leading to increased gene transcription . This mechanism has implications for cancer treatment and gene regulation.

Medicine

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against several tumor cell lines, including A549 (lung cancer) and SW480 (colorectal cancer) cells . The compound's ability to modulate gene expression through HDAC inhibition is linked to its therapeutic potential.

Table 1: Cytotoxicity of this compound Derivatives

| Compound Derivative | Cell Line | Concentration (mg/kg) | Administration Route | Duration (Days) |

|---|---|---|---|---|

| Derivative 1 | A549 | 4 | Oral | 14 |

| Derivative 2 | SW480 | 10 | Intraperitoneal | 45 |

| Derivative 3 | MV-4-11 | 20 | Oral | 21 |

Table 2: Mechanisms of Action of Oximes

| Mechanism | Description |

|---|---|

| HDAC Inhibition | Prevents deacetylation of histones, increasing gene transcription |

| Kinase Inhibition | Inhibits various kinases involved in cancer progression |

| Antimicrobial Activity | Exhibits activity against bacterial infections |

Case Study 1: Anticancer Properties

A study investigated the effects of a specific derivative of this compound on A549 lung cancer cells. Results indicated that treatment led to significant apoptosis in these cells, suggesting its potential as a therapeutic agent in lung cancer management.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of HDACs by various oxime compounds, including this compound. It was found that the compound effectively inhibited HDAC activity, leading to altered gene expression profiles in treated cells. This study highlighted its relevance in epigenetic therapy for cancer.

Mechanism of Action

The mechanism of action of 2-Amino Benzamidoxime involves the formation of a Schiff base as a rate-determining step, followed by rapid intramolecular cyclization . The reaction rate is dependent on pH, indicating that protonated benzamidoxime is involved in the formation of Schiff bases as an internal generalized acid . Substituents on the aromatic ring can increase the alkalinity of the aromatic amine, thus speeding up the reaction .

Comparison with Similar Compounds

Comparison with 2-Aminobenzamide Derivatives in HDAC Inhibition

2-Aminobenzamide derivatives are well-studied histone deacetylase (HDAC) inhibitors. Substitution patterns and structural modifications critically influence their activity:

Structural differences (oxime vs. amide) likely preclude direct pharmacological overlap.

Comparison with Other Oxime-Containing Compounds

Oximes are widely used in coordination chemistry and detoxification. Thermal stability and reactivity vary with substituents:

Key Insight: this compound’s utility in glycan labeling surpasses other oximes (e.g., tetrazole-based) due to its fluorescence compatibility. However, its thermal stability remains uncharacterized compared to H-bond-stabilized analogs.

Comparison with 2-Aminobenzimidazole Derivatives

Structurally related benzimidazoles exhibit distinct pharmacological profiles:

Key Insight: While 2-aminobenzimidazoles are pharmacologically versatile, this compound’s niche lies in chemical analysis, underscoring the impact of functional group divergence.

Comparison with Glycan-Labeling Reagents

2-Aminobenzamide (2-AB) and its oxime derivative are compared to alternatives like procainamide:

Key Insight: this compound offers rapid glycan derivatization but is less standardized than 2-AB. Its niche application in aldehyde assays highlights its versatility beyond glycan analysis .

Biological Activity

2-Aminobenzamide oxime (ABAO) is a compound with diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by detailed research findings and case studies.

Chemical Structure and Properties

This compound features an amino group and an oxime functional group attached to a benzene ring. The general structure can be represented as follows:

This structure allows ABAO to participate in various chemical reactions, making it a versatile compound in drug development.

Biological Activity Overview

ABAO exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that ABAO derivatives show significant antifungal activity against strains such as Aspergillus fumigatus and Saccharomyces cerevisiae, surpassing the effectiveness of standard antifungal agents like Clotrimazole .

- Anticancer Properties : Some studies have reported that ABAO can act as a kinase inhibitor, impacting multiple intracellular signaling pathways involved in cancer progression . Its ability to inhibit specific kinases suggests potential use in targeted cancer therapies.

- Neuroprotective Effects : ABAO has been studied for its role in reactivating acetylcholinesterase (AChE), which is crucial for counteracting organophosphate poisoning. However, its ability to cross the blood-brain barrier (BBB) remains a challenge .

The mechanisms through which ABAO exerts its biological effects are multifaceted:

- Enzyme Inhibition : ABAO acts as an inhibitor for various enzymes, including glucose-6-phosphate dehydrogenase (G6PDH), which is vital in cellular metabolic pathways. Studies have shown that ABAO can modulate glycolytic flux by binding to allosteric sites on enzymes, thereby influencing their activity .

- Reactivation of AChE : As an oxime derivative, ABAO can reactivate AChE inhibited by organophosphates. This process involves displacing the phosphoryl moiety from the enzyme, although its effectiveness is limited by its poor BBB penetration .

Case Studies and Research Findings

-

Antifungal Activity Study : A study conducted on various 2-aminobenzamide derivatives found that compound 5 demonstrated superior antifungal properties against Aspergillus fumigatus, with a minimum inhibitory concentration (MIC) significantly lower than that of Clotrimazole. The results are summarized in Table 1 below:

Compound MIC against A. fumigatus MIC against S. cerevisiae Clotrimazole 0.5 µg/mL 1.0 µg/mL 2-Aminobenzamide 0.25 µg/mL 0.5 µg/mL Compound 5 0.1 µg/mL 0.4 µg/mL - Kinase Inhibition Study : In another investigation, ABAO was identified as a potent inhibitor of several kinases involved in tumorigenesis. The study highlighted its ability to inhibit over 40 different kinases, including AMPK and PI3K, showcasing its potential as a multitargeted therapeutic agent .

- Neuroprotective Study : A review discussed the challenges of using oximes like ABAO for treating nerve agent poisoning due to their inability to effectively penetrate the BBB. New formulations and delivery systems are being researched to enhance their efficacy in central nervous system applications .

Q & A

Q. Basic: What safety protocols are essential when handling 2-Aminobenzamide oxime in laboratory settings?

Answer:

- Protective Equipment : Wear protective eyewear, gloves, and lab coats to avoid skin contact. Use fume hoods or glove boxes when handling volatile or toxic intermediates .

- Waste Management : Segregate waste and dispose via certified biological/chemical waste treatment services to prevent environmental contamination .

- Toxicity Data : The compound exhibits acute toxicity (rat intraperitoneal LD50: >400 mg/kg) and releases toxic NOx fumes upon combustion. Store in ventilated, low-temperature environments .

Q. Basic: How is this compound utilized in glycan analysis?

Answer:

2-Aminobenzamide (2-AB) oxime derivatives are critical for stabilizing glycans during chemical deglycosylation. Hydroxylamine reacts with glycans to form stable oximes, which are then labeled with 2-AB for fluorescence detection. This method enables high-sensitivity HPLC and LC-MS analysis of N-linked glycans in glycoproteins like monoclonal antibodies .

Key Steps :

Release glycans via alkaline hydrolysis.

Stabilize with hydroxylamine to form oximes.

Label with 2-AB via reductive amination.

Analyze using HILIC-UHPLC with fluorescence/MS detection .

Q. Advanced: How can researchers optimize 2-AB labeling efficiency for low-abundance glycans?

Answer:

-

Reaction Conditions : Use a 10:1 molar excess of 2-AB to glycan, with 1% acetic acid as a catalyst and sodium cyanoborohydride as the reductant. Incubate at 65°C for 2–4 hours .

-

Purification : Remove excess dye using hydrophilic interaction solid-phase extraction (HILIC-SPE) to reduce background noise in LC-MS .

-

Comparison with Alternatives :

Labeling Agent Sensitivity (HPLC-FLR) MS Compatibility 2-AB High Moderate Procainamide Moderate High RapiFluor-MS High High Data adapted from Kozak et al. (2015) and Keser et al. (2018) .

Q. Advanced: How to resolve discrepancies in glycan profiling data when using 2-AB versus other derivatization agents?

Answer:

- Source of Contradictions : Differences in fluorescence quantum yield (e.g., 2-AB vs. APTS) or ionization efficiency in MS (e.g., procainamide’s superior MS signal vs. 2-AB’s fluorescence strength) .

- Methodological Adjustments :

Q. Basic: What are the primary applications of this compound in protein biochemistry?

Answer:

- Chemoselective Labeling : 2-AB derivatives selectively label lysine residues in proteins under mild conditions (pH 7.4, 25°C), enabling site-specific modifications for drug conjugation studies .

- Case Study : Albumin and RNAse A were successfully labeled using 2-AB, with modifications confirmed via LC-MS/MS and circular dichroism to assess structural integrity .

Q. Advanced: How to address stability challenges in long-term storage of 2-AB-labeled glycans?

Answer:

- Degradation Risks : Unlabeled glycans decompose under basic conditions, but 2-AB oxime derivatives are stable for ≤6 months at -20°C in dark, anhydrous environments .

- Validation : Periodically analyze stored samples via HILIC-UHPLC to detect peak broadening or shifts, indicating degradation .

Q. Basic: What analytical techniques are compatible with 2-AB-labeled glycans?

Answer:

- HPLC-FLR : Preferred for high-throughput screening due to 2-AB’s strong fluorescence (ex/em: 330/420 nm) .

- LC-MS/MS : Provides structural details but requires optimization of ionization parameters (e.g., ESI voltage) to overcome 2-AB’s moderate ionization efficiency .

Q. Advanced: What strategies mitigate interference from 2-AB in mass spectrometry-based glycan quantification?

Answer:

- Chromatographic Separation : Use HILIC columns to resolve 2-AB-glycan adducts from unbound dye .

- Data Acquisition : Employ high-resolution MS (e.g., Q-TOF) to distinguish isotopic patterns and adducts .

Q. Basic: What is the role of hydroxylamine in 2-AB-based glycan analysis?

Answer:

Hydroxylamine reacts with the reducing end of glycans to form stable oximes, preventing degradation during alkaline hydrolysis. This step is critical for improving glycan recovery rates (>90%) in downstream 2-AB labeling .

Q. Advanced: How to design experiments comparing 2-AB oxime with emerging glycan tags (e.g., RapiFluor-MS)?

Answer:

- Experimental Design :

- Use identical glycan pools labeled with 2-AB and RapiFluor-MS.

- Compare sensitivity (limit of detection), MS compatibility, and workflow time.

- Include a negative control (unlabeled glycans) to assess background .

- Outcome Metrics :

- 2-AB excels in fluorescence detection but requires longer labeling times.

- RapiFluor-MS offers faster labeling and superior MS sensitivity but at higher cost .

Properties

CAS No. |

16348-49-5 |

|---|---|

Molecular Formula |

C7H9N3O |

Molecular Weight |

151.17 g/mol |

IUPAC Name |

2-amino-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) |

InChI Key |

CFZHYRNQLHEHJS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=NO)N)N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N\O)/N)N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)N |

Appearance |

Assay:≥97%A crystalline solid |

Synonyms |

2-amino-N-hydroxy-benzenecarboximidamide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.